molecular formula C15H14Cl2O2 B15174743 Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate CAS No. 1242066-37-0

Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate

Cat. No.: B15174743
CAS No.: 1242066-37-0
M. Wt: 297.2 g/mol
InChI Key: NLUBCCIAMDOLIO-XYOKQWHBSA-N
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Description

Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their distinctive properties and reactivity. This compound features a naphthalene ring system, which is known for its stability and aromatic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: 60-80°C

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(hydroxymethyl)prop-2-enoate
  • Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(bromomethyl)prop-2-enoate

Uniqueness

Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate is unique due to its specific substitution pattern and the presence of both chlorine and ester functional groups

Properties

CAS No.

1242066-37-0

Molecular Formula

C15H14Cl2O2

Molecular Weight

297.2 g/mol

IUPAC Name

methyl (Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate

InChI

InChI=1S/C15H14Cl2O2/c1-19-15(18)12(9-16)8-11-7-6-10-4-2-3-5-13(10)14(11)17/h2-5,8H,6-7,9H2,1H3/b12-8+

InChI Key

NLUBCCIAMDOLIO-XYOKQWHBSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CCl

Canonical SMILES

COC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CCl

Origin of Product

United States

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